![molecular formula C17H12O4 B14660968 Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate CAS No. 38288-34-5](/img/structure/B14660968.png)
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C16H10O4 It is a derivative of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid, characterized by a complex aromatic structure that includes a dioxole ring fused to a phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate typically involves the esterification of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid. This process can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and other biomolecules, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of an ester.
1,3-Benzodioxole-5-carboxylic acid: A structurally related compound with a simpler aromatic system.
9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxole-5-Carboxylic Acid: Another derivative with additional functional groups.
Uniqueness
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group and the complex fused ring system. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
38288-34-5 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
methyl naphtho[2,1-f][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-19-17(18)14-6-10-7-15-16(21-9-20-15)8-13(10)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3 |
Clé InChI |
ZKIIVJXMUUGCAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC3=C(C=C2C4=CC=CC=C41)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
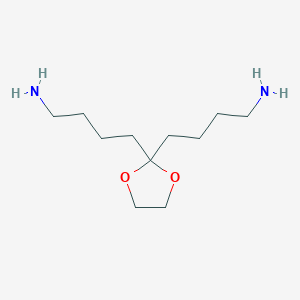
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
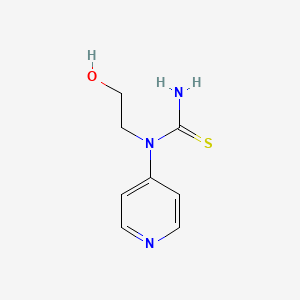
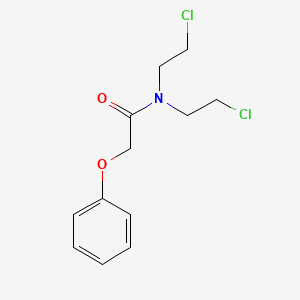
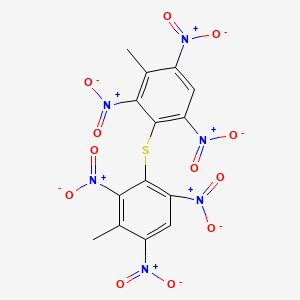


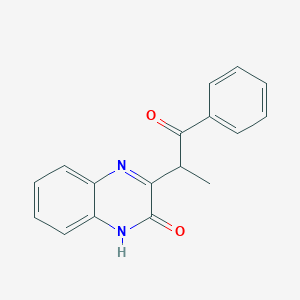
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)

